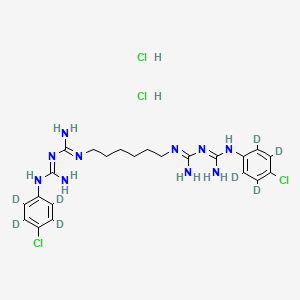

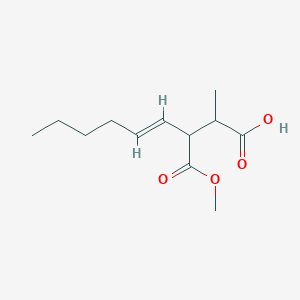

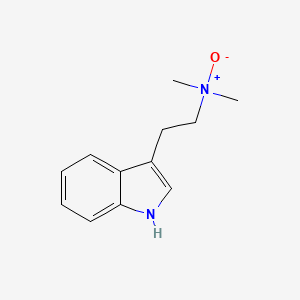

![molecular formula C24H29N6O8P B3025795 N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile CAS No. 1911578-83-0](/img/structure/B3025795.png)

N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile

Vue d'ensemble

Description

Remdesivir isopropyl ester analog is a derivative of the antiviral prodrug remdesivir.

Mécanisme D'action

Target of Action

The compound, also known as Remdesivir , is a broad-spectrum antiviral prodrug with potent in vitro antiviral activity against a diverse panel of RNA viruses . It primarily targets RNA-dependent RNA polymerase (RdRp), an enzyme that is crucial for the replication of RNA viruses .

Mode of Action

Remdesivir is a prodrug that is metabolized into its active form GS-441524 . The active form mimics adenosine, one of the four building blocks of RNA. When incorporated into the growing RNA chain during viral replication, it causes premature termination .

Biochemical Pathways

The compound affects the viral replication pathway. By inhibiting the RdRp enzyme, it disrupts the synthesis of viral RNA, which is a critical step in the viral replication process .

Pharmacokinetics

As a prodrug, it needs to be metabolized into its active form to exert its antiviral effects . The ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The result of Remdesivir’s action is the inhibition of viral replication. By disrupting the synthesis of viral RNA, it prevents the virus from multiplying and spreading .

Analyse Biochimique

Biochemical Properties

The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 that induces RNA chain termination and inhibits viral polymerases . This suggests that the compound interacts with various enzymes and proteins involved in nucleotide metabolism and RNA synthesis .

Cellular Effects

The compound reduces viral titers in primary human airway epithelial cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV) or severe acute respiratory syndrome CoV (SARS-CoV) . This indicates that the compound has significant effects on cellular processes, particularly those related to viral replication .

Molecular Mechanism

The compound exerts its effects at the molecular level by inducing RNA chain termination and inhibiting viral polymerases . This suggests that it binds to these enzymes and inhibits their activity, thereby preventing the replication of viral RNA .

Temporal Effects in Laboratory Settings

The compound has been shown to reduce lung viral titers and prevent weight loss in a mouse model of SARS-CoV infection . This suggests that the compound has long-term effects on cellular function, particularly in the context of viral infection .

Dosage Effects in Animal Models

In animal models, the compound reduces lung viral titers and improves pulmonary function at a dosage of 25 mg/kg . This suggests that the compound has dose-dependent effects, with higher doses potentially leading to greater reductions in viral titers .

Metabolic Pathways

The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 . This suggests that the compound is involved in complex metabolic pathways, likely involving various enzymes and cofactors .

Transport and Distribution

The compound is likely transported into cells via passive diffusion or active transport mechanisms, although the specific transporters involved are not currently known . Once inside the cell, the compound is metabolized and distributed within the cell to exert its effects .

Subcellular Localization

The compound is likely localized within the cytoplasm of the cell, where it is metabolized and interacts with various enzymes and proteins . The specific compartments or organelles that the compound is directed to are not currently known .

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBLGVOITWEDBZ-XBIBZECMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

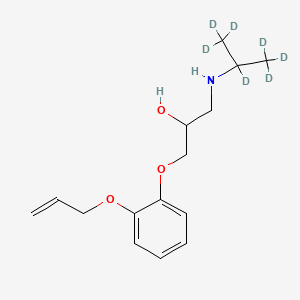

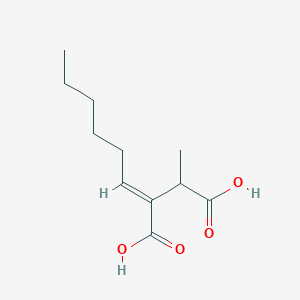

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

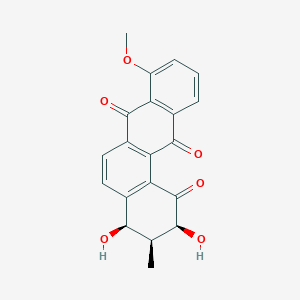

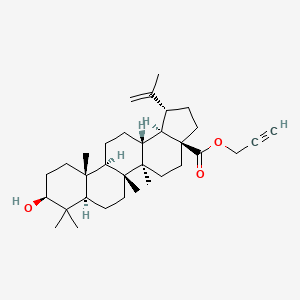

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

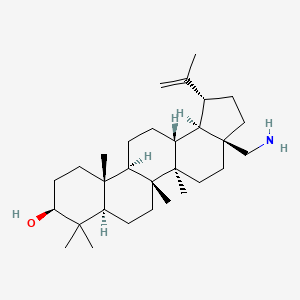

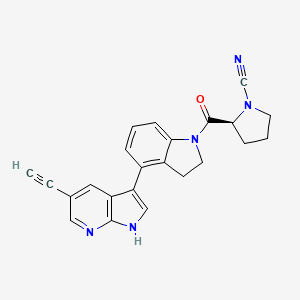

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)